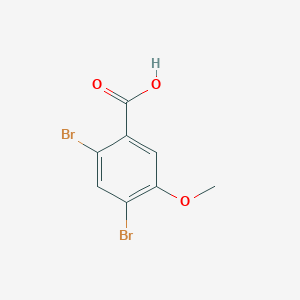

2,4-Dibromo-5-methoxybenzoic acid

CAS No.: 121789-22-8

Cat. No.: VC11678868

Molecular Formula: C8H6Br2O3

Molecular Weight: 309.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 121789-22-8 |

|---|---|

| Molecular Formula | C8H6Br2O3 |

| Molecular Weight | 309.94 g/mol |

| IUPAC Name | 2,4-dibromo-5-methoxybenzoic acid |

| Standard InChI | InChI=1S/C8H6Br2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) |

| Standard InChI Key | JQZKHMIOHWNCFI-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C(=C1)C(=O)O)Br)Br |

| Canonical SMILES | COC1=C(C=C(C(=C1)C(=O)O)Br)Br |

Introduction

Structural and Molecular Characteristics

2,4-Dibromo-5-methoxybenzoic acid belongs to the class of substituted benzoic acids, featuring two bromine atoms at the 2- and 4-positions and a methoxy group at the 5-position of the benzene ring. The electron-withdrawing bromine atoms and electron-donating methoxy group create a unique electronic environment that influences its reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 121789-22-8 | |

| Molecular Formula | ||

| Molecular Weight | 309.94 g/mol | |

| Purity | ≥97% | |

| Boiling Point | Not reported | – |

| Melting Point | 215.5–221.5°C |

The compound’s exact mass (307.874 Da) and topological polar surface area (37.3 Ų) further underscore its suitability for drug design, where precise molecular interactions are critical .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2,4-dibromo-5-methoxybenzoic acid typically involves a two-step process:

-

Bromination of 3-hydroxybenzoic acid: Treatment with -bromosuccinimide (NBS) selectively introduces bromine atoms at the 2- and 4-positions, yielding 2,4-dibromo-3-hydroxybenzoic acid .

-

Methylation and Oxidation: The hydroxyl group is methylated using methyl iodide () and potassium carbonate (), followed by oxidation of the intermediate aldehyde (2,4-dibromo-5-methoxybenzaldehyde) to the carboxylic acid via Pinnick oxidation .

Reaction Scheme:

Industrial Manufacturing

Industrial protocols optimize yield and purity through:

-

Halogenated Solvents: Dichloromethane or chloroform enhance reaction homogeneity during bromination .

-

Catalytic Systems: Bromination initiators (e.g., iron(III) bromide) and cocatalysts (e.g., sulfuric acid) improve regioselectivity .

-

Purification: Recrystallization from ethanol-water mixtures achieves ≥97% purity, meeting pharmaceutical-grade standards .

Chemical Reactivity and Derivative Formation

The compound’s reactivity is dominated by three functional groups:

-

Carboxylic Acid: Participates in esterification, amidation, and salt formation.

-

Bromine Atoms: Undergo nucleophilic aromatic substitution (SNAr) with amines or alkoxides.

-

Methoxy Group: Directs electrophilic substitution reactions to the para position .

Table 2: Representative Reactions and Products

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Esterification | Ethanol, | Ethyl 2,4-dibromo-5-methoxybenzoate |

| Amidation | Thionyl chloride, NH₃ | 2,4-Dibromo-5-methoxybenzamide |

| SNAr | Piperidine, DMF, 100°C | 5-Methoxy-2,4-dipiperidinobenzoic acid |

Recent studies demonstrate its utility in synthesizing benzbromarone derivatives with reduced mitochondrial toxicity, addressing hepatotoxicity concerns in uricosuric therapies .

Biological and Pharmacological Applications

Hepatotoxicity Mitigation

In murine hepatocytes, 2,4-dibromo-5-methoxybenzoic acid derivatives exhibited significantly lower lactate dehydrogenase (LDH) release compared to benzbromarone (BBR):

This reduction correlates with decreased mitochondrial permeability transition (MPT) induction, suggesting a safer metabolic profile .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a key precursor in synthesizing:

-

Uricosuric Agents: Modified benzbromarone derivatives with enhanced safety profiles.

-

Enzyme Inhibitors: Targeting xanthine oxidase and cytochrome P450 isoforms .

Specialty Chemicals

High-purity batches (≥97%) are employed in:

-

Ligand Design: For transition-metal catalysts in cross-coupling reactions.

-

Polymer Additives: Enhancing flame retardancy in engineering plastics .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume